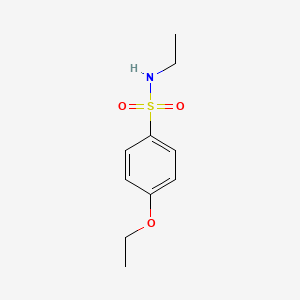

4-ethoxy-N-ethylbenzenesulfonamide

Description

4-Ethoxy-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . It is characterized by the presence of an ethoxy group and an ethyl group attached to a benzenesulfonamide core. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4-ethoxy-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-11-15(12,13)10-7-5-9(6-8-10)14-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUYRCKAPBTHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-ethylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxybenzenesulfonyl chloride+ethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Chemistry

- Building Block : Utilized in the synthesis of more complex organic molecules.

- Synthetic Pathways : Acts as an intermediate in the preparation of other sulfonamide derivatives.

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, enhancing the understanding of biochemical pathways.

- Ligand Development : Explored as a ligand in biochemical assays to study protein interactions.

Medicine

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, contributing to its exploration as a therapeutic agent.

- Anticancer Properties : Preliminary studies suggest potential efficacy in targeting cancer cell lines, warranting further investigation into its role as an anticancer agent.

Industry

- Specialty Chemicals : Employed in the development of chemicals with tailored properties for industrial applications.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and efficacy of 4-ethoxy-N-ethylbenzenesulfonamide:

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

- Antimicrobial Study : Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations indicating effective bacterial growth inhibition.

- Anticancer Research : Investigations into its anticancer properties revealed promising results against specific cancer cell lines, suggesting that modifications to its structure could enhance its therapeutic efficacy.

- Inflammation Models : The compound was tested in models of inflammation, showing potential for reducing cytokine levels and inflammation markers, indicating its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-N-ethylbenzenesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.

4-Ethoxy-N-methylbenzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.

4-Ethoxy-N-propylbenzenesulfonamide: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

4-Ethoxy-N-ethylbenzenesulfonamide is unique due to the specific combination of ethoxy and ethyl groups attached to the benzenesulfonamide core. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Biological Activity

4-Ethoxy-N-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an ethoxy-substituted benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 229.31 g/mol

The presence of the ethoxy group enhances its solubility and potential bioactivity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents targeting key enzymes in bacterial metabolism, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis .

Cytotoxicity and Apoptosis

In addition to its antibacterial properties, studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death.

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC µM |

|---|---|

| U937 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 20 |

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, it may bind to the active sites of DHPS, preventing substrate binding and disrupting folate synthesis in bacteria . In cancer cells, the compound's ability to induce apoptosis suggests it may interact with signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .

- Cytotoxicity Assessment : Another investigation focused on the compound's effects on human leukemia cells. The findings revealed that treatment with this compound led to significant apoptosis, with increased levels of caspase activation observed .

- Structure-Activity Relationship (SAR) Studies : SAR studies highlighted modifications in the ethoxy group that enhanced both antibacterial and anticancer activities. These insights are valuable for designing more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.